molecular formula C5H8N2OS2 B8546251 5-(2-Hydroxyethylthio)thiazol-2-amine

5-(2-Hydroxyethylthio)thiazol-2-amine

Cat. No.: B8546251
M. Wt: 176.3 g/mol
InChI Key: GDCGKVFTPXRFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxyethylthio)thiazol-2-amine is a thiazole derivative featuring a hydroxyethylthio (-SCH2CH2OH) substituent at the 5-position of the thiazole ring and an amine group at the 2-position. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

Molecular Formula

C5H8N2OS2

Molecular Weight

176.3 g/mol

IUPAC Name

2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]ethanol

InChI

InChI=1S/C5H8N2OS2/c6-5-7-3-4(10-5)9-2-1-8/h3,8H,1-2H2,(H2,6,7)

InChI Key

GDCGKVFTPXRFNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)SCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent-Specific Comparisons
Compound Name Substituent (Position) Synthesis Method Key Properties/Activities Evidence ID
5-Methylthiazol-2-amine Methyl (C5) Cyclocondensation Meloxicam impurity; intermediate
5-(Pyridin-4-yl)thiazol-2-amine Pyridinyl (C5) Suzuki coupling Antiproliferative potential
5-(4-Phenoxyphenyl)thiazol-2-amine Phenoxyphenyl (C5) Cross-coupling Structural analog for drug design
5-(Methylthio)thiazol-2-amine Methylthio (C5) Nucleophilic substitution Bioactive scaffold
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine Benzimidazole-methyl (N2) Alkylation of 2-aminothiazole Antibacterial activity (>250°C m.p.)

Physicochemical Properties

  • Solubility : Hydrophilic substituents (e.g., hydroxyethylthio) enhance water solubility compared to hydrophobic groups like methyl or aryl. For instance, 5-(methylthio)thiazol-2-amine () is less polar, whereas the hydroxyethylthio group may improve solubility in polar solvents.
  • Melting Points : Substituents influence thermal stability. Benzimidazole-substituted derivatives exhibit high melting points (>250°C) due to hydrogen bonding , while pyridinyl analogs () have moderate m.p. ranges.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents (e.g., 5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine, ) enhance bioactivity by increasing electrophilicity .
  • Hydrogen-Bond Donors: Hydroxyethylthio’s -OH group may mimic natural substrates, improving affinity for enzymatic targets.
  • Steric Effects : Bulky groups (e.g., tert-butyl in ) reduce activity by hindering receptor access .

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